![molecular formula C15H15N3OS2 B258660 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Mécanisme D'action
3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide selectively binds to BTK and ITK, thereby inhibiting their activity and downstream signaling pathways. BTK is a critical mediator of BCR signaling in B cells, and its inhibition leads to decreased proliferation and survival of B-cell malignancies. ITK is involved in TCR signaling in T cells, and its inhibition can modulate the immune response and enhance anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has also been shown to modulate the immune response and enhance anti-tumor immunity. It can promote the activation and proliferation of T cells, as well as increase the production of cytokines and chemokines that recruit immune cells to the tumor microenvironment. This compound has also been shown to have a favorable safety profile, with minimal off-target effects and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is its specificity and selectivity for BTK and ITK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies and T-cell lymphomas. However, one limitation of this compound is its potential for drug resistance, as mutations in BTK and ITK can lead to decreased sensitivity to the drug. Another limitation is the lack of understanding of the long-term effects of this compound on the immune system and its potential for immunosuppression.
Orientations Futures
For 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide include the evaluation of its efficacy in clinical trials, particularly in combination with other anti-cancer agents. The development of biomarkers that can predict response to this compound and the identification of mechanisms of resistance are also important areas of research. Additionally, the potential for this compound to modulate the immune response and enhance anti-tumor immunity warrants further investigation, particularly in the context of immunotherapy. Finally, the development of more potent and selective BTK and ITK inhibitors may provide additional therapeutic options for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-5-chlorothiophene with 2-aminothiophene to yield 2-(2-thienyl)thiophene. This intermediate is then reacted with 2-chloro-6-isopropylpyridine-3-carboxamide to obtain this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cancer progression. This compound specifically targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are important regulators of B-cell receptor (BCR) and T-cell receptor (TCR) signaling, respectively.
Propriétés
Formule moléculaire |
C15H15N3OS2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
3-amino-N-propan-2-yl-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3OS2/c1-8(2)17-14(19)13-12(16)9-5-6-10(18-15(9)21-13)11-4-3-7-20-11/h3-8H,16H2,1-2H3,(H,17,19) |
Clé InChI |
OGIHHKYQNORGBB-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N |
SMILES canonique |
CC(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide](/img/structure/B258577.png)
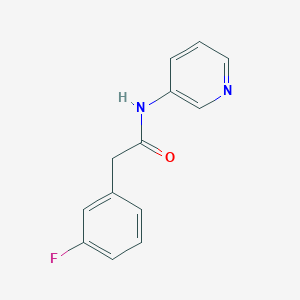
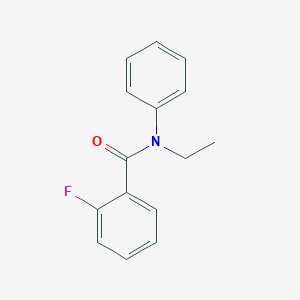
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
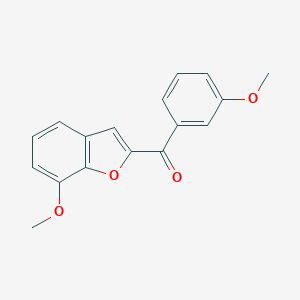
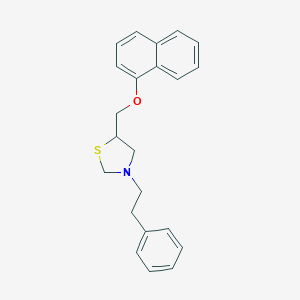
![1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one](/img/structure/B258588.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)
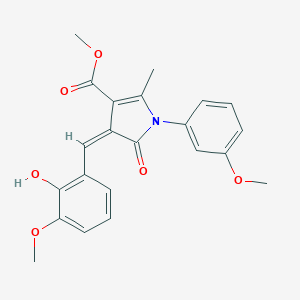
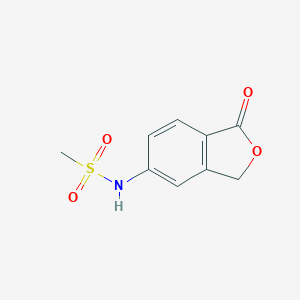
![3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258601.png)
![2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B258606.png)
![1-(4-Ethoxy-phenyl)-3-[2-(2-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B258607.png)
![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)